

# Comparative Dissolution Profiles of Aceclofenac Formulations: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aceclofenac ethyl ester	
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A comprehensive review of the dissolution characteristics of various Aceclofenac formulations, providing researchers, scientists, and drug development professionals with comparative experimental data and detailed methodologies.

#### Introduction

Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its poor aqueous solubility presents a significant challenge in the development of oral dosage forms with optimal bioavailability. To address this, various formulation strategies have been explored to enhance the dissolution rate of Aceclofenac. This guide provides a comparative analysis of the dissolution profiles of different Aceclofenac formulations based on published experimental data. While the initial focus of this guide was on **Aceclofenac ethyl ester**, a thorough review of scientific literature revealed a lack of available data on the dissolution profiles of its specific formulations. Therefore, this guide will focus on the parent compound, Aceclofenac, to provide valuable insights for formulation scientists.

### **Comparative Dissolution Data**

The following tables summarize the dissolution profiles of various Aceclofenac formulations under different experimental conditions.

Table 1: Dissolution of Marketed Aceclofenac Tablet Formulations



Formulation Code	Dissolution Medium	Time (minutes)	Cumulative Drug Release (%)	Reference
Brand A (Reference)	Phosphate Buffer pH 6.8	30	~80	[1]
60	~100	[1]		
Brand B	Phosphate Buffer pH 6.8	30	~80	[1]
60	~100	[1]		
Brand C	Phosphate Buffer pH 6.8	30	~80	[1]
60	~100	[1]		
Brand D	Phosphate Buffer pH 6.8	30	~80	[1]
60	~100	[1]		
Brand E	Phosphate Buffer pH 6.8	30	~80	[1]
60	~100	[1]		
Brand A-3	0.5% SLS Solution	60	< 60	[1]
Brand A-5	0.5% SLS Solution	60	< 60	[1]

Note: SLS refers to Sodium Lauryl Sulphate. Data is approximated from graphical representations in the cited source.

Table 2: Dissolution of Aceclofenac Solid Dispersion Formulations



Formulati on Code	Carrier(s)	Drug:Carr ier Ratio	Dissoluti on Medium	Time (minutes)	Cumulati ve Drug Release (%)	Referenc e
F-5	Lactose	9:1	Not Specified	90	99.23	[2]
F-1	Lactose	4:1	Not Specified	90	72.92	[2]
F-2	Mannitol	4:1	Not Specified	90	44.89	[2]
F-3	Urea	4:1	Not Specified	90	53.53	[2]
Pure Drug	-	-	Not Specified	90	37.52	[2]
F7	PEG 6000 + PVP	1:1:1	Not Specified	Not Specified	96.21	[3]
F-7	Guar Gum	1:5	Water	60	87.92	[4]
F-8	Urea	1:5	Water	60	Not Specified	[4]
Pure Drug	-	-	Phosphate Buffer pH 7.4	180	23.79	[5]
F8 (Solid Dispersion)	Dextrose	1:3	Phosphate Buffer pH 7.4	180	76.65	[5]

Note: PEG stands for Polyethylene Glycol and PVP for Polyvinylpyrrolidone.

## **Experimental Protocols**



A standardized methodology is crucial for the reliable comparison of dissolution profiles. The most commonly employed protocol in the cited studies is detailed below.

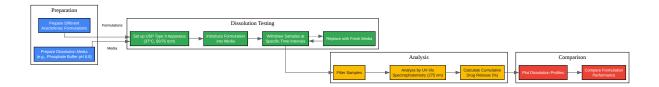
Dissolution Test for Aceclofenac Tablets

- Apparatus: USP Type II (Paddle) Dissolution Test Apparatus.[1][6]
- Dissolution Medium: 900 mL of phosphate buffer at pH 6.8.[1][6] In some studies, 0.5% sodium lauryl sulphate solution was also used.[1]
- Temperature: Maintained at 37 ± 0.5°C.[1][6]
- Paddle Speed: 50 rpm or 75 rpm.[6][7]
- Sampling: 5 mL samples are withdrawn at predetermined time intervals (e.g., 10, 20, 30, 40, 50, and 60 minutes).[1]
- Sample Replacement: An equal volume of fresh, pre-warmed dissolution medium is replaced after each sampling to maintain a constant volume.[1]
- Analysis: The withdrawn samples are filtered and analyzed for drug content using a UV-visible spectrophotometer at a wavelength of 275 nm.[6]

## **Experimental Workflow**

The following diagram illustrates the typical workflow for conducting a comparative dissolution study of Aceclofenac formulations.





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Workflow for comparative dissolution testing of Aceclofenac formulations.

#### Conclusion

The dissolution rate of Aceclofenac can be significantly influenced by the formulation strategy. Solid dispersions, particularly with carriers like lactose and combinations of PEG 6000 and PVP, have shown to dramatically enhance the dissolution of Aceclofenac compared to the pure drug.[2][3] Marketed tablet formulations generally exhibit good dissolution properties in phosphate buffer pH 6.8, meeting compendial standards.[1] The choice of dissolution medium is also critical, with higher drug release observed in phosphate buffer compared to solutions containing surfactants like sodium lauryl sulphate.[1] These findings underscore the importance of formulation and dissolution testing in the development of effective oral dosage forms for poorly soluble drugs like Aceclofenac. Further research into novel formulation technologies continues to be a promising avenue for improving the therapeutic efficacy of this important NSAID.

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